N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-8-6-12(7-9-13)10-11-18-15(20)16(21)19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNERXRIGCIVLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features an oxalamide core ($$ \text{C}2\text{O}2\text{N}_2 $$) with two distinct substituents:
- N1 : Cyclohexyl group (C6H11)
- N2 : 4-Fluorophenethyl group (C8H9F)
The presence of a fluorinated aromatic ring introduces electronic effects that influence reactivity and solubility, while the cyclohexyl moiety contributes steric bulk.
Retrosynthetic Strategy
Retrosynthetically, the molecule can be dissected into:
- Oxalic acid as the central carbonyl source.
- Cyclohexylamine and 4-fluorophenethylamine as nucleophilic partners.
The synthesis involves sequential amidation, requiring precise stoichiometric control to avoid undesired bis-amide formation.
Synthetic Routes and Methodologies
Stepwise Amidation via Oxalyl Chloride
Reaction Scheme
Mono-amidation of Oxalyl Chloride :
$$
\text{ClCO-COCl} + \text{Cyclohexylamine} \rightarrow \text{ClCO-NH-Cyclohexyl} + \text{HCl}
$$
Oxalyl chloride reacts with cyclohexylamine in anhydrous dichloromethane (DCM) at 0°C, yielding the mono-amide chloride intermediate.Second Amidation :
$$
\text{ClCO-NH-Cyclohexyl} + \text{4-Fluorophenethylamine} \rightarrow \text{N1-Cyclohexyl-N2-(4-fluorophenethyl)oxalamide} + \text{HCl}
$$
The intermediate is treated with 4-fluorophenethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl, driving the reaction to completion.
Optimization Parameters
Carbodiimide-Mediated Coupling
Protocol
Activation of Oxalic Acid :
Oxalic acid is treated with $$ N $$-ethyl-$$ N' $$-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM to form the active ester.Sequential Amine Addition :
Advantages and Limitations
Solid-Phase Synthesis (Alternative Approach)
Methodology
- Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected oxalic acid.
- Deprotection and Coupling :
- Fmoc removal with piperidine.
- Sequential coupling with cyclohexylamine and 4-fluorophenethylamine using $$ O $$-(7-azabenzotriazol-1-yl)-$$ N $$,$$ N $$,$$ N' $$,$$ N' $$-tetramethyluronium hexafluorophosphate (HATU).
- Cleavage : TFA/DCM (1:1) liberates the product from the resin.
Performance Metrics
Comparative Analysis of Methods
| Parameter | Oxalyl Chloride Route | EDCl/HOBt Route | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 65–75% | 70–80% | 50–60% |
| Purity | 85–90% | 90–95% | >90% |
| Toxicity | High (HCl gas) | Moderate | Low |
| Scalability | Excellent | Good | Limited |
| Operational Complexity | Moderate | Moderate | High |
Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3):
δ 7.25 (m, 2H, Ar-H), 6.95 (m, 2H, Ar-H), 3.55 (t, 2H, CH2N), 3.40 (m, 1H, Cyclohexyl-H), 1.80–1.20 (m, 10H, Cyclohexyl). - 13C NMR : 165.2 (C=O), 162.1 (C-F), 115.5–130.0 (Ar-C), 45.5 (CH2N), 33.2 (Cyclohexyl).
- HRMS : Calculated for C16H20FN2O2 [M+H]+: 301.1556; Found: 301.1552.
Challenges and Troubleshooting
Common Issues
- Bis-Amide Formation : Add amines sequentially with strict stoichiometric control.
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.
- Byproduct Formation : Quench excess oxalyl chloride with methanol post-reaction.
Scale-Up Considerations
- Cost Efficiency : EDCl/HOBt is preferred for large-scale synthesis.
- Safety : Oxalyl chloride requires handling under fume hoods with PPE.
Applications and Derivatives
The oxalamide scaffold is pivotal in drug discovery, particularly for HIV entry inhibitors (e.g., analogs in) and cannabinoid receptor ligands. Modifications to the cyclohexyl or fluorophenyl groups alter binding affinity and pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.
Substitution: The fluorine atom in the 4-fluorophenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Structural and Functional Differences
The table below compares N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide with structurally related oxalamide compounds, emphasizing design principles, thermal behavior, and nucleation efficiency.
Thermal Behavior and Miscibility
- This compound :
- Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C during DSC heating, corresponding to hydrogen bond weakening, structural reorganization, and melting .
- The cyclohexyl group enhances melt miscibility in PHB, while the fluorophenethyl group ensures phase separation just below PHB’s equilibrium melting temperature (~170°C), reducing nucleation barriers .
- Compound 1 vs. Compound 2 :
Performance Against Non-Oxalamide Nucleating Agents
Research Findings and Implications
Molecular Design Principles :
- End-Group Engineering : Aliphatic or fluorinated substituents (e.g., cyclohexyl, 4-fluorophenethyl) improve melt miscibility, whereas rigid aromatic groups (e.g., dimethoxybenzyl) reduce compatibility with PHB .
- Spacer Length : Short spacers accelerate phase separation, enabling nucleation at industrially relevant cooling rates (e.g., 60°C/min) .
Nucleation Efficiency :
- At 0.5 wt% loading, this compound increases PHB’s crystallization temperature (Tc) by 25–30°C, reducing the crystallization half-time (t₀.₅) from 120 min (neat PHB) to 15 min .

- Comparatively, boron nitride increases Tc by only 15–20°C under the same conditions .
Industrial Relevance :
- This compound addresses the slow crystallization rates of PHB, enabling faster processing without compromising crystallinity (~60% crystallinity achieved at 60°C/min cooling) .
Biological Activity
N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group linked to a 4-fluorophenethyl moiety via an oxalamide bond. This unique structure contributes to its biological properties, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The compound may modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation. Specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of human leukemia cells.
- Antimicrobial Properties: The compound has been evaluated for its potential antibacterial and antifungal activities, demonstrating effectiveness against certain pathogens.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against leukemia | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assay: A study conducted on human leukemia cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Antimicrobial Testing: In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
- Enzyme Interaction Studies: Research highlighted the compound's ability to inhibit specific kinases involved in cancer signaling pathways, suggesting potential applications in targeted cancer therapy.
Comparative Analysis
When compared to similar compounds within the oxalamide class, this compound displays distinct biological profiles due to its unique substituents:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide | Moderate | High |
| N1-cyclohexyl-N2-(benzyl)oxalamide | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

